

Spectroscopic Profile of Dimethyl Sulfide Borane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl sulfide borane** (BMS, (CH₃)₂S·BH₃), a vital reagent in organic synthesis. This document compiles nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and IR spectroscopic data for **dimethyl sulfide borane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|----------------|----------------------------|--------------|---|-------------------|
| ¹ H | 2.264 | Singlet | - | CDCl ₃ |
| ¹ H | 1.50 | Quartet | J(¹¹ B- ¹ H) = 104 | CDCl₃ |



Table 2: 13C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Solvent |
|---------|-------------------------|---------|
| 13C | Not explicitly found | CDCl₃ |

Note: While a dedicated ¹³C NMR spectrum for **dimethyl sulfide borane** was searched for, specific chemical shift values were not explicitly detailed in the available resources. However, general protocols for acquiring ¹³C NMR apply.

Table 3: 11B NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|-----------------|----------------------------|--------------|---------------------------------|------------------|
| ¹¹ B | -7.3 | Doublet | J(11B-1H) = 160 | CCl ₄ |
| ¹¹ B | -8.2 | - | - | CS ₂ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm ⁻¹) | Assignment | Intensity |
|--------------------------------|-----------------|-----------|
| ~2980 | C-H stretch | Strong |
| ~2400 | B-H stretch | Strong |
| ~1430 | CH₃ deformation | Medium |
| ~1060 | B-S stretch | Medium |

Note: The exact peak positions and intensities can vary based on the sample preparation method (neat, solution) and the specific instrument used.

Experimental Protocols



Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Sample Preparation and Acquisition

Given that **dimethyl sulfide borane** is a moisture and air-sensitive liquid, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol for ¹H, ¹³C, and ¹¹B NMR Spectroscopy:

- Solvent Preparation: Use deuterated solvents (e.g., CDCl₃, C₆D₆, CH₂Cl₂) that have been thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed.
- Sample Preparation:
 - In a glovebox or under a positive pressure of inert gas, transfer approximately 0.5 mL of the deuterated solvent into a clean, dry NMR tube.
 - \circ Using a microliter syringe, add 1-5 μ L of **dimethyl sulfide borane** to the NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
 - Cap the NMR tube securely.
- Instrument Parameters (General):
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
 - Temperature: Standard room temperature (e.g., 298 K).
 - Referencing: Chemical shifts for ¹H and ¹³C NMR are typically referenced to the residual solvent peak. For ¹¹B NMR, an external reference such as BF₃·OEt₂ can be used.
- Acquisition:
 - ¹H NMR: A standard single-pulse experiment is usually sufficient.



- ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum and improve sensitivity.
- ¹¹B NMR: A proton-decoupled experiment is often used. Due to the quadrupolar nature of the boron nucleus, broad signals are common. Specialized pulse sequences may be employed to improve resolution.[1]

Infrared (IR) Spectroscopy Sample Preparation and Acquisition

Due to its liquid nature and sensitivity, **dimethyl sulfide borane** can be analyzed neat using a liquid cell or as a thin film between salt plates.

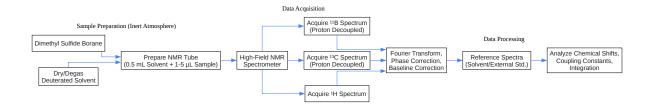
Protocol for FT-IR Spectroscopy (Neat Liquid):

- Sample Cell: Utilize a demountable liquid cell with IR-transparent windows (e.g., KBr, NaCl, or CaF₂). Ensure the cell components are scrupulously dry.
- Sample Loading:
 - In a glovebox or under an inert atmosphere, place a drop of dimethyl sulfide borane onto one of the salt plates.
 - Place the second plate on top to create a thin, uniform film.
 - Assemble the cell and tighten the screws to ensure a good seal.
- Data Acquisition:
 - Record a background spectrum of the empty cell or the salt plates.
 - Place the sample cell in the spectrometer and acquire the sample spectrum.
 - The final spectrum should be background-subtracted.
 - Resolution: A resolution of 4 cm⁻¹ is typically adequate for routine analysis.



Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for NMR and IR spectroscopy of **dimethyl sulfide borane**.





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References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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